

# Summary of PFS Outcomes from Ipatasertib Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ipatasertib

CAS No.: 1001264-89-6

Cat. No.: S001406

[Get Quote](#)

| Trial (Phase)              | Patient Population                        | Treatment Arms           | Median PFS (Months) | Hazard Ratio (HR) for PFS | Notes                                                   |
|----------------------------|-------------------------------------------|--------------------------|---------------------|---------------------------|---------------------------------------------------------|
| LOTUS (II) [1] [2]         | Unselected mTNBC (1st-line)               | Ipatasertib + Paclitaxel | 6.2                 | 0.60 (95% CI: 0.37-0.98)  | Primary analysis; statistically significant improvement |
|                            | Placebo + Paclitaxel                      | 4.9                      |                     |                           |                                                         |
| LOTUS (II) [3]             | PIK3CA/AKT1/PTEN-altered (1st-line)       | Ipatasertib + Paclitaxel | 9.0                 | 0.44 (95% CI: 0.20-0.99)  | Prespecified subgroup analysis                          |
|                            | Placebo + Paclitaxel                      | 4.9                      |                     |                           |                                                         |
| IPATunity130 (III) [4] [5] | PIK3CA/AKT1/PTEN-altered mTNBC (1st-line) | Ipatasertib + Paclitaxel | 7.4                 | 1.02 (95% CI: 0.71-1.45)  | Primary endpoint not met; no significant benefit        |

| Trial (Phase)               | Patient Population                     | Treatment Arms             | Median PFS (Months)        | Hazard Ratio (HR) for PFS  | Notes                                                       |
|-----------------------------|----------------------------------------|----------------------------|----------------------------|----------------------------|-------------------------------------------------------------|
|                             | Placebo + Paclitaxel                   | 6.1                        |                            |                            |                                                             |
| <b>PATHFINDER (IIa)</b> [6] | Taxane-pretreated mTNBC (2nd/3rd-line) | Ipatasertib + Capecitabine | 2.7                        | Not reported (exploratory) | Non-comparative study; historical controls used for context |
|                             | Ipatasertib + Eribulin                 | 3.8                        | Not reported (exploratory) |                            |                                                             |

## Detailed Experimental Protocols

To ensure reproducibility and provide context for the data, here are the methodologies from the key trials.

### LOTUS Trial (Phase II) Design [3] [1]

- **Objective:** To evaluate the efficacy and safety of **ipatasertib** plus paclitaxel versus placebo plus paclitaxel as first-line therapy for mTNBC.
- **Patient Population:** 124 patients with previously untreated, measurable mTNBC. Archival or new tumor tissue was collected for central biomarker analysis (PTEN by IHC).
- **Randomization & Blinding:** 1:1 randomization, double-blind, placebo-controlled.
- **Interventions:**
  - **Experimental Arm:** Oral **ipatasertib** (400 mg, days 1–21) + intravenous paclitaxel (80 mg/m<sup>2</sup>, days 1, 8, 15) in a 28-day cycle.
  - **Control Arm:** Oral placebo + paclitaxel (same schedule).
- **Primary Endpoints:** Progression-free survival (PFS) in the intent-to-treat (ITT) population and in the subgroup with PTEN-low tumors by IHC.
- **Statistical Analysis:** Stratified HR with Cox proportional hazards model.

## IPATunity130 Trial (Phase III, Cohort A) Design [4]

- **Objective:** To confirm the efficacy of **ipatasertib** plus paclitaxel in a biomarker-selected population with *PIK3CA/AKT1/PTEN*-altered mTNBC.
- **Patient Population:** 255 patients with previously untreated, measurable, *PIK3CA/AKT1/PTEN*-altered mTNBC. Alterations were identified via next-generation sequencing (FoundationOne CDx assay or validated local test).
- **Randomization & Blinding:** 2:1 randomization (**ipatasertib**:placebo), double-blind, placebo-controlled.
- **Interventions:**
  - **Experimental Arm:** Oral **ipatasertib** (400 mg, days 1–21) + intravenous paclitaxel (80 mg/m<sup>2</sup>, days 1, 8, 15) in a 28-day cycle.
  - **Control Arm:** Oral placebo + paclitaxel (same schedule).
- **Primary Endpoint:** Investigator-assessed PFS.
- **Statistical Analysis:** Stratified by prior (neo)adjuvant chemotherapy, geographic region, and tumor alteration type.

## Signaling Pathway and Clinical Development Workflow

The following diagrams illustrate the scientific rationale and clinical development path for **ipatasertib** in TNBC.



[Click to download full resolution via product page](#)

*Figure 1: PI3K/AKT Signaling Pathway and **Ipatasertib**'s Mechanism of Action. Genomic alterations in PIK3CA, AKT1, or PTEN (yellow) lead to hyperactivation of the PI3K/AKT/mTOR pathway (red), promoting tumor cell survival. **Ipatasertib** (green) is a selective AKT inhibitor that targets this key node [3].*



Click to download full resolution via product page

Figure 2: **Ipatasertib** Clinical Development Workflow in TNBC. The development path shows the transition from promising Phase II results to a negative Phase III trial, highlighting the challenge of biomarker selection [4] [3] [5].

## Key Interpretations and Context

- **Contradiction Between Trial Phases:** The failure of the Phase III IPATunity130 trial to confirm the Phase II LOTUS results underscores the complexity of biomarker-driven oncology. Potential reasons include differences in the patient populations enrolled or that the initial biomarker hypothesis from the smaller LOTUS trial may not have been robust enough [4].
- **Safety Profile:** The safety data was consistent across trials. The addition of **ipatasertib** to paclitaxel was associated with a higher incidence of grade  $\geq 3$  diarrhea but did not show an increase in serious adverse events overall. Prophylactic loperamide was often used to manage diarrhea [4] [1].
- **Ongoing Research:** Despite these results, research continues. Studies have also explored **ipatasertib** in triplet combinations with atezolizumab (an immunotherapy) and a taxane, with translational work aiming to identify new molecular markers of sensitivity [7].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Improves Ipatasertib in Advanced... | CancerNetwork PFS [cancernetwork.com]
2. Early OS Data Support Phase III Trial With AKT Inhibitor Ipatasertib ... [onclive.com]
3. Novel therapeutic avenues in triple-negative breast cancer [pmc.ncbi.nlm.nih.gov]
4. plus Paclitaxel for Patients with... Ipatasertib [pmc.ncbi.nlm.nih.gov]
5. Plus Paclitaxel Combo Fails to Improve Ipatasertib in... PFS [targetedonc.com]

6. Ipatasertib combined with non-taxane chemotherapy for ... [breast-cancer-research.biomedcentral.com]

7. First-Line Ipatasertib, Atezolizumab, and Taxane Triplet for ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Summary of PFS Outcomes from Ipatasertib Clinical Trials].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b001406#ipatasertib-progression-free-survival-outcomes-in-tnbc>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)